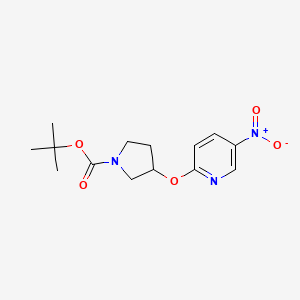

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1126430-56-5) is a chiral pyrrolidine-based compound featuring a 5-nitropyridine moiety linked via an ether bond to the pyrrolidine ring. Its molecular formula is C₁₄H₁₉N₃O₅, with a molar mass of 309.32 g/mol . The (R)-enantiomer is explicitly documented, highlighting its significance in asymmetric synthesis and medicinal chemistry . This compound is often utilized as an intermediate in drug discovery, particularly in the synthesis of kinase inhibitors or receptor antagonists.

Properties

IUPAC Name |

tert-butyl 3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDBOJSDDWQIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 5-nitropyridin-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2.1.1. Halogen-Substituted Analogs

- This analog was synthesized in 50% yield via coupling reactions, demonstrating moderate synthetic efficiency .

- Its synthesis involves iodination and etherification steps .

2.1.2. Functional Group Modifications

- This compound showed a 47% yield in synthesis, with HRMS confirming its structure (m/z 433.0617) .

Pyrrolidine vs. Piperidine Scaffolds

- tert-Butyl 4-[(5-nitropyridin-2-yl)oxy]piperidine-1-carboxylate (CAS: 346665-40-5):

Replacing pyrrolidine with piperidine increases ring size, reducing ring strain and altering conformational flexibility. This analog has the same molecular weight (323.35 g/mol) as its pyrrolidine counterpart but distinct pharmacokinetic properties due to improved solubility .

Stereochemical Variations

- (S)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS: 1126430-56-5): The (S)-enantiomer is commercially available at $374.00/g, compared to the (R)-form at the same price.

Protective Group Modifications

- This derivative was synthesized via Pd/C-catalyzed hydrogenation, yielding a colorless oil .

Key Data Tables

Table 2: Spectroscopic Data Comparison

Biological Activity

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 309.32 g/mol. The compound features a pyrrolidine ring linked to a nitropyridine moiety through an ether bond, which enhances its lipophilicity and may influence its pharmacological properties .

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₅ |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 1085841-44-6 |

| Structural Features | Pyrrolidine ring, nitropyridine moiety |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the coupling of pyrrolidine derivatives with nitropyridine compounds. For instance, the reaction can be facilitated using bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Biological Activity

Compounds containing both pyrrolidine and nitropyridine structures are often investigated for their pharmacological properties, including:

- Antimicrobial Activity : Some studies suggest that derivatives of nitropyridines exhibit antibacterial properties, making them potential candidates for antibiotic development.

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes or receptors, which could be beneficial in treating diseases like cancer or metabolic disorders .

Case Studies and Research Findings

- Anticancer Properties : Recent research has explored the inhibitory effects of similar compounds on protein kinases involved in cancer progression. For example, modifications to the nitropyridine structure were shown to enhance binding affinity and selectivity towards certain cancer cell lines .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier has been investigated, highlighting its potential as a neuroprotective agent or in treating neurological disorders .

- Structure-Activity Relationship (SAR) : Studies have focused on how variations in the nitropyridine substituent affect biological activity. This includes assessing different configurations and their impact on receptor binding and enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.